Columbianetin glucopyranoside

Übersicht

Beschreibung

Columbianetin glucopyranoside is a bioactive constituent that can be isolated from Angelicae pubescentis radix . It has various biological activities including antiplatelet aggregation, anti-inflammatory, and analgesic activities .

Synthesis Analysis

Columbianetin acetate can be metabolized into columbianetin in vivo . The absolute bioavailability of pure columbianetin acetate is 7.0 ± 4.3%. Other co-existing ingredients in the Angelicae pubescentis radix extract could increase the concentration of its metabolite columbianetin in plasma, and this was caused by columbianetin-β-D-glucopyranoside .Molecular Structure Analysis

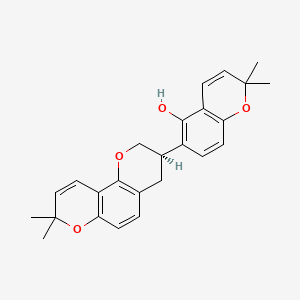

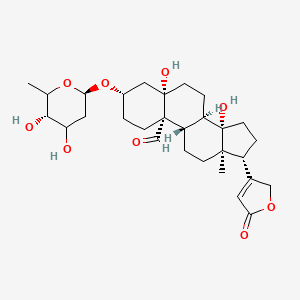

The molecular formula of Columbianetin glucopyranoside is C20H24O9 . Its average mass is 408.399 Da and its monoisotopic mass is 408.142029 Da .Chemical Reactions Analysis

Columbianetin acetate is rapidly and widely distributed in rats, and eliminated rapidly from plasma . It could be metabolized into columbianetin in vivo .Physical And Chemical Properties Analysis

Columbianetin glucopyranoside is a powder . Its molecular formula is C20H24O9 and its molecular weight is 408.4 g/mol .Wissenschaftliche Forschungsanwendungen

Bioavailability and Pharmacokinetics

- Pharmacokinetics and Bioavailability : Columbianetin glucopyranoside and its metabolite, columbianetin, derived from Angelicae pubescentis radix, have been studied for their pharmacokinetics and bioavailability. They exhibit anti-platelet aggregation, anti-inflammatory, and analgesic properties. Notably, columbianetin glucopyranoside has an absolute bioavailability of 5.63 ± 4.42%, with significant accumulation in the ovary and kidney tissues. It is primarily excreted through the fecal route (Zhang et al., 2018).

Distribution and Excretion

- Distribution in Rat Plasma : Research has shown that columbianetin acetate, a related compound, is rapidly distributed in rats and primarily excreted in feces. This study contributes to understanding the distribution and excretion characteristics of columbianetin and its derivatives (Jiao et al., 2015).

Purification and Analgesic Activity

- Purifying Process and Analgesic Activity : The purification process of columbianetin-β-D-glucopyranoside from Angelicae Pubescentis Radix was optimized, and its analgesic activity was evaluated using a hot plate test. This study demonstrates its potential as a natural analgesic component (Zhang et al., 2021).

Neuroprotective Activity

- Neuroprotective Coumarins : A study on the root of Angelica gigas identified columbianetin-O-β-D-glucopyranoside among other coumarins, demonstrating significant neuroprotective activities against glutamate-induced toxicity in rat cortical cells (Kang & Kim, 2007).

Anti-Platelet Aggregation

- Inhibition of Platelet Aggregation : Coumarins from Angelica pubescents, including columbianetin-β-D-glucopyranoside, showed strong inhibiting activity against platelet aggregation, indicating potential therapeutic applications in cardiovascular health (Li et al., 1989).

Pharmacological Activities in Chronic Diseases

- Biological Potential in Chronic Diseases : A review of columbianetin, a coumarin class phytochemical found in Angelica archangelica L., highlighted its pharmacological activities, including analgesic, antioxidative, anti-inflammatory, and anti-proliferative activities, indicating its potential in managing chronic diseases (Patel & Patel, 2023).

Phytoalexin Associated with Celery Resistance

- Role in Celery Pathogen Resistance : Columbianetin has been identified as a phytoalexin associated with celery resistance to pathogens during storage, suggesting its role in plant defense mechanisms (Afek et al., 1995).

Safety And Hazards

Eigenschaften

IUPAC Name |

(8S)-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-20(2,29-19-17(25)16(24)15(23)12(8-21)27-19)13-7-10-11(26-13)5-3-9-4-6-14(22)28-18(9)10/h3-6,12-13,15-17,19,21,23-25H,7-8H2,1-2H3/t12-,13+,15-,16+,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJHITBUIWHISE-GGECFJTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204429 | |

| Record name | Columbianetin glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Columbianetin glucopyranoside | |

CAS RN |

55836-35-6 | |

| Record name | Columbianetin glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Columbianetin glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(12S,19R,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1238564.png)

![cis-[4,5-Bis-(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-YL]-[4-(2-hydroxyethyl)piperazin-1-YL]methanone](/img/structure/B1238568.png)

![ethyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B1238571.png)

![(5R,11R,14S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1238572.png)

![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxy-phenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1238573.png)